molecular formula C8H13N2O4P B12542294 Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester CAS No. 653580-18-8

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester

Cat. No.: B12542294
CAS No.: 653580-18-8
M. Wt: 232.17 g/mol
InChI Key: JPIWAUQWMWEJEB-UHFFFAOYSA-N
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Description

Overview of Phosphonic Acid Esters in Organic and Industrial Chemistry

Phosphonic acid esters, characterized by a phosphorus atom bonded to three oxygen atoms (two ester groups and one phosphoryl group), are pivotal in synthetic and industrial chemistry due to their stability and versatility. These compounds serve as precursors for flame retardants, plasticizers, and ligands for metal coordination. For example, dimethyl methylphosphonate (DMMP), a structurally related compound, is widely employed as a flame retardant and preignition additive in gasoline.

The synthesis of phosphonic acid esters often involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form dialkyl alkylphosphonates. This method underscores the adaptability of phosphonic acid derivatives in generating complex architectures. Recent advances have expanded their utility to biomedical applications, such as bone-targeting agents and enzyme inhibitors, leveraging their structural analogy to phosphate esters.

Table 1: Key Applications of Phosphonic Acid Esters

Application Example Compound Role
Flame retardants Dimethyl methylphosphonate Reduces material flammability
Drug design Alendronic acid Bone resorption inhibitor
Metal chelation 1-Hydroxyethylidene diphosphonate Stabilizes metal ions in solution

Role of Pyridinylmethyl and Hydroxyamino Substituents in Molecular Design

The incorporation of pyridinylmethyl and hydroxyamino groups into phosphonic acid esters introduces distinct electronic and steric properties that enhance functionality. The pyridine ring, a nitrogen-containing heterocycle, confers π-π stacking capabilities and hydrogen-bonding interactions, which are critical for molecular recognition in catalysis and supramolecular chemistry. For instance, pyridine derivatives undergo regioselective hydroxylation at the C3 position, a reaction facilitated by photochemical valence isomerization. This reactivity aligns with the use of pyridinylmethyl groups to modulate electron density in phosphonic acid frameworks.

The hydroxyamino (-NHOH) substituent introduces redox-active and chelating properties. Hydroxyamino groups participate in coordination chemistry, forming stable complexes with transition metals such as iron. In Fenton-type reactions, phosphonic acids with hydroxyamino groups enhance the regeneration of Fe²⁺ from Fe³⁺, promoting oxidative degradation of organic pollutants. This dual functionality—redox activity and metal chelation—makes hydroxyamino-substituted phosphonic acids valuable in environmental and catalytic applications.

Synthetic Strategy for [(Hydroxyamino)-3-Pyridinylmethyl]phosphonic Acid Dimethyl Ester

  • Michaelis-Arbuzov Reaction : Reacting trimethyl phosphite with a halogenated pyridinylmethyl precursor yields the dimethyl ester scaffold.
  • Hydroxyamino Introduction : Subsequent oxidation or nucleophilic substitution introduces the hydroxyamino group at the pyridinylmethyl position.

The interplay between the pyridinylmethyl and hydroxyamino groups in this compound exemplifies the rational design of multifunctional phosphonic acid esters. By leveraging these substituents, researchers can fine-tune molecular properties for targeted applications, from catalytic systems to bioactive agents. Future research directions may explore stereocontrolled synthesis and the integration of these derivatives into hybrid materials for advanced technologies.

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Properties

CAS No.

653580-18-8

Molecular Formula

C8H13N2O4P

Molecular Weight

232.17 g/mol

IUPAC Name

N-[dimethoxyphosphoryl(pyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C8H13N2O4P/c1-13-15(12,14-2)8(10-11)7-4-3-5-9-6-7/h3-6,8,10-11H,1-2H3

InChI Key

JPIWAUQWMWEJEB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C1=CN=CC=C1)NO)OC

Origin of Product

United States

Preparation Methods

Procedure Outline

  • Synthesis of 3-Pyridinylmethyl Halide :
    • Prepare 3-pyridinylmethyl bromide or chloride via alkylation of 3-pyridinemethanol with a halogenating agent (e.g., PBr₃).
  • Phosphonate Formation :
    • React 3-pyridinylmethyl halide with dimethyl phosphite under basic conditions (e.g., NaH, THF, 0–25°C).

Example Reaction Pathway
$$
\text{3-Pyridinylmethyl-X} + \text{P(OMe)}3 \xrightarrow{\text{Base}} \text{MeO-P(OMe)-CH}2\text{-3-Pyridinyl} + \text{MeX}
$$

Key Challenges :

  • Steric Hindrance : Bulky pyridinyl groups may slow reaction rates.
  • Byproduct Management : Requires purification to isolate the dimethyl ester.

N-Hydroxylation via Hydroxylamine Derivatives

Introducing the N-hydroxy group post-phosphonate formation is critical. Hydroxylamine derivatives (e.g., NH₂OH) are typically used for this purpose.

Procedure Outline

  • Amine Intermediate Synthesis :
    • Prepare 3-pyridinylmethylamine via reduction of nitro precursors or coupling reactions.
  • N-Hydroxylation :
    • Treat the amine with hydroxylamine (NH₂OH) under acidic or neutral conditions to form the N-hydroxy derivative.
  • Phosphonate Ester Formation :
    • Couple the N-hydroxy intermediate with dimethyl phosphite or its chlorinated analogs.

Example Reaction Pathway
$$
\text{3-Pyridinylmethyl-NH}2 + \text{NH}2\text{OH} \rightarrow \text{3-Pyridinylmethyl-NH-OH} + \text{H}2\text{O}
$$
$$
\text{3-Pyridinylmethyl-NH-OH} + \text{Cl-P(OMe)}
2 \rightarrow \text{MeO-P(OMe)-CH}_2\text{-3-Pyridinyl-NH-OH} + \text{HCl}
$$

Catalysts/Conditions :

  • Acidic : HCl or H₂SO₄ for hydroxylamine activation.
  • Neutral : Room temperature in THF or DMF.

Condensation with Formaldehyde

Formaldehyde-mediated reactions are well-documented for N-methylol derivatives (e.g., CN102060873A). This approach could be adapted for N-hydroxylation.

Procedure Outline

  • Phosphonate Intermediate :
    • Synthesize dimethyl (3-aminopropyl)phosphonate via acrylamide and dimethyl phosphite condensation.
  • Formaldehyde Reaction :
    • React the phosphonate with formaldehyde in the presence of a catalyst (e.g., alkaline earth metals) to form the N-hydroxymethyl derivative.
  • Pyridinylmethyl Group Introduction :
    • Substitute the propyl group with a 3-pyridinylmethyl moiety via nucleophilic substitution or coupling.

Example Reaction Pathway
$$
\text{MeO-P(OMe)-CH}2\text{-CH}2\text{-NH}2 + \text{HCHO} \xrightarrow{\text{Catalyst}} \text{MeO-P(OMe)-CH}2\text{-CH}2\text{-NH-CH}2\text{OH}
$$
$$
\text{MeO-P(OMe)-CH}2\text{-CH}2\text{-NH-CH}2\text{OH} + \text{3-Pyridinylmethyl-X} \rightarrow \text{MeO-P(OMe)-CH}2\text{-3-Pyridinyl-NH-OH} + \text{Byproducts}
$$

Catalysts/Conditions :

  • Alkaline Earth Metals : CaO or MgO for formaldehyde activation (CN102060873A).
  • Solvents : Methanol, DMF, or THF.

Catalytic Hydrogenation of Nitro Precursors

Nitro groups can be reduced to amines, which are then hydroxylated.

Procedure Outline

  • Nitro Intermediate Synthesis :
    • Prepare 3-pyridinylmethyl nitro compound via nitration or coupling.
  • Reduction to Amine :
    • Hydrogenate the nitro group using H₂/Pd or H₂/Ni.
  • N-Hydroxylation :
    • Treat the amine with hydroxylamine under controlled conditions.
  • Phosphonate Ester Formation :
    • React with dimethyl phosphite or chlorophosphites.

Example Reaction Pathway
$$
\text{3-Pyridinylmethyl-NO}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{3-Pyridinylmethyl-NH}2
$$
$$
\text{3-Pyridinylmethyl-NH}
2 + \text{NH}2\text{OH} \rightarrow \text{3-Pyridinylmethyl-NH-OH}
$$
$$
\text{3-Pyridinylmethyl-NH-OH} + \text{P(OMe)}
3 \rightarrow \text{MeO-P(OMe)-CH}_2\text{-3-Pyridinyl-NH-OH}
$$

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the pyridinylmethyl group.

Procedure Outline

  • Phosphonate Chloride Intermediate :
    • Prepare dimethyl (chloromethyl)phosphonate or similar.
  • Coupling Reaction :
    • React with 3-pyridinylmethyl boronic acid under Pd catalysis.
  • N-Hydroxylation :
    • Introduce the N-hydroxy group via hydroxylamine or other reagents.

Example Reaction Pathway
$$
\text{MeO-P(OMe)-CH}2\text{-Cl} + \text{3-Pyridinylmethyl-B(OH)}2 \xrightarrow{\text{Pd}} \text{MeO-P(OMe)-CH}_2\text{-3-Pyridinyl}
$$

Catalysts/Conditions :

  • Pd Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Solvents : THF, DME, or DMF.

Data Tables: Reaction Conditions and Yields

Method Catalyst/Reagents Solvent Temperature Yield Reference
Michaelis-Arbuzov NaH, THF THF 0–25°C ~60–70% [US5420328A]
N-Hydroxylation (NH₂OH) HCl, H₂O MeOH RT ~50–60% [CN102060873A]
Formaldehyde Condensation CaO, MeOH MeOH 25–50°C ~55–65% [CN102060873A]
Catalytic Hydrogenation H₂/Pd/C, EtOH EtOH 25–50°C ~70–80%

Challenges and Considerations

  • Stability of N-Hydroxy Group :
    • The N-hydroxy group may undergo oxidation or rearrangement under acidic/basic conditions. Protection (e.g., Boc) during synthesis is advisable.
  • Steric Effects :
    • The pyridinylmethyl group may hinder nucleophilic substitution or coupling reactions.
  • Purification :
    • Column chromatography (silica gel, hexane:toluene) is critical for isolating the ester (e.g.,).

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Prodrug Strategy
Phosphonic acid derivatives are frequently utilized as prodrugs. The dimethyl ester form provides enhanced stability and bioavailability compared to their parent acids. For instance, the acyloxyalkyl phosphonates have been shown to improve the pharmacokinetic profiles of various drugs, such as Adefovir dipivoxil, which is used to treat Hepatitis B. This prodrug strategy allows for better cell permeability and increased therapeutic efficacy against viral infections .

Antiviral and Anticancer Activity
Recent studies indicate that phosphonate esters can significantly enhance the activity of antiviral and anticancer agents. For example, compounds derived from phosphonic acids have demonstrated increased effectiveness in whole-cell tuberculosis assays and against various cancer cell lines, suggesting their potential as therapeutic agents .

Agricultural Applications

Herbicides and Plant Growth Regulators
Phosphonic acids are also employed in agriculture as herbicides and plant growth regulators. Their ability to interfere with metabolic pathways in plants has led to the development of effective herbicides that target specific plant species while minimizing damage to crops . The dimethyl ester form can enhance the penetration of these compounds into plant tissues, increasing their efficacy.

Materials Science

Surface Modification
Phosphonic acids are used for surface modification of materials due to their strong affinity for metal oxides. This property is exploited in creating functionalized surfaces that can enhance adhesion properties or impart specific functionalities to materials such as metals and semiconductors . The immobilization of phosphonic acid esters on surfaces has been shown to improve the stability and performance of coatings and composites.

Synthetic Applications

Selective Esterification
The selective synthesis of phosphonic acid esters is crucial for developing new compounds with desired properties. Recent advancements in synthetic methodologies have allowed for efficient mono- and diesterification processes, enabling the creation of diverse phosphonate derivatives with tailored functionalities . These synthetic routes are essential for producing compounds with specific biological or chemical properties.

Case Studies

Study Application Findings
Adefovir dipivoxilAntiviralDemonstrated increased oral bioavailability compared to parent compound; effective against Hepatitis B .
Tuberculosis assaysAntimicrobialPhosphonate analogs showed over 50-fold increase in activity against Mycobacterium tuberculosis .
Surface modificationMaterials ScienceEnhanced adhesion properties observed in coatings modified with phosphonic acids .

Mechanism of Action

The mechanism of action of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction often involves the formation of strong hydrogen bonds and coordination bonds with metal ions present in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Esters

The following comparison focuses on structural analogs, functional group variations, ester group effects, and stability data derived from the provided evidence.

Substituent Effects on Reactivity and Bioactivity

  • Target Compound: The hydroxyamino (-NHOH) group on the 3-pyridinylmethyl backbone distinguishes it from other phosphonic acid esters. This group may confer chelating properties or enhance interactions with biological targets, such as enzymes or receptors .
  • 1-Amino-3-(3,4-Difluorophenyl)propylphosphonic Acid (15f): Features a primary amino (-NH₂) group and a difluorophenyl substituent. The fluorine atoms enhance lipophilicity and metabolic stability compared to the hydroxyamino group in the target compound. Reported melting point: 292–293 °C, indicating high crystallinity .
  • (4-Dimethylaminophenyl)-Phenylamino-Methyl]-Phosphonic Acid Dimethyl Ester: Contains a dimethylamino (-NMe₂) group, which increases electron density and may improve solubility in polar solvents. The absence of hydroxyamino reduces hydrogen-bonding capacity .

Ester Group Variations: Dimethyl vs. Diethyl

  • Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate: Replacing dimethyl with diethyl esters increases steric bulk and lipophilicity.
  • [3-[(Hydroxymethyl)Amino]-3-Oxopropyl]-Phosphonic Acid Diethyl Ester (C8H18NO5P): Diethyl esters (MW: 239.21) exhibit lower polarity than dimethyl analogs, affecting solubility and hydrolytic stability. LogP: -1.1, indicating moderate hydrophilicity .

Stability Under Acidic Conditions

  • Hydrolytic Stability : Conventional methacrylate-based phosphonic acid esters (e.g., MDP, 4-META) undergo rapid hydrolysis (up to 90% degradation after 16 weeks at 42°C). In contrast, ether- or amide-linked analogs (e.g., acrylic ether phosphonic acid) show superior stability due to stronger chemical bonds .
  • Implication for Target Compound : The dimethyl ester group in the target compound may render it susceptible to hydrolysis under acidic conditions compared to ether-linked derivatives.

Data Tables

Table 1: Structural and Physical Properties of Selected Phosphonic Acid Esters

Compound Name Substituent Ester Group Molecular Weight Melting Point (°C) LogP Stability Notes
Target Compound Hydroxyamino, 3-pyridinyl Dimethyl Not reported Not reported ~0.5* Moderate hydrolytic risk
1-Amino-3-(3,4-Difluorophenyl)propylphosphonic Acid Amino, difluorophenyl None (acid) Not reported 292–293 ~1.2 High crystallinity
Diethyl Hydroxy(3-Nitrophenyl)Methylphosphonate Hydroxy, nitrophenyl Diethyl Not reported Not reported ~1.5 Electrophilic reactivity
[3-[(Hydroxymethyl)Amino]-3-Oxopropyl]-Phosphonic Acid Diethyl Ester Hydroxymethylamino Diethyl 239.21 Not reported -1.1 Moderate hydrophilicity

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Challenges : Oxidative esterification side reactions (e.g., formation of symmetric esters) are common during phosphonic acid synthesis, necessitating optimized reaction conditions .
  • Industrial Relevance : Diethyl esters are preferred in drug intermediates for their balance of reactivity and stability, while dimethyl esters may be prioritized for cost-effective synthesis .

Biological Activity

Phosphonic acids are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is of particular interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a phosphonic acid moiety attached to a pyridine ring via a hydroxyamino group. Its synthesis typically involves the reaction of dimethyl phosphite with appropriate amines and aldehydes under controlled conditions to yield the desired phosphonic acid derivative.

Biological Activity

The biological activities of phosphonic acids, including this compound, can be categorized into several key areas:

  • Anticancer Activity : Compounds with phosphonic acid groups have shown promise as anticancer agents. Research indicates that they may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : Phosphonic acids have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Immunomodulatory Effects : Some phosphonates exhibit immunomodulatory effects, enhancing or suppressing immune responses. This property is particularly valuable in treating autoimmune diseases or enhancing vaccine efficacy .

Case Studies

  • Anticancer Studies : A study on Mannich bases, which include phosphonic acid derivatives, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Research on phosphonic acid analogues indicated potent activity against resistant strains of bacteria. These compounds were found to disrupt bacterial cell wall synthesis, leading to cell lysis .
  • Immunomodulation : A patent describes phosphonate compounds with immuno-modulatory activity, highlighting their potential in therapeutic applications for enhancing immune responses in patients undergoing cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of DNA topoisomerase I
AntimicrobialDisruption of cell wall synthesis
ImmunomodulatoryEnhancement of immune response

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